
BAY-598 R-isomer
Descripción general
Descripción
BAY-598 is a potent, substrate-competitive inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in cancer progression through methylation of histone H3K36, H3K4, and non-histone substrates like p53 (Lys-370) . With an IC50 of 27 nM for SMYD2 inhibition in vitro and <1 μM activity in cells, BAY-598 demonstrates >100-fold selectivity over other methyltransferases and non-epigenetic targets . Its stereochemistry is defined as the (S)-enantiomer, with optical activity [α]/D = -85 to -95° (c = 1 in methanol) . Comparisons below focus on BAY-598 and its analogs.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (R)-BAY-598 implica múltiples pasos, comenzando con la preparación de la estructura central de aminopirazolina. Los pasos clave incluyen:
- Formación del núcleo de aminopirazolina mediante reacciones de ciclización.
- Introducción de los grupos cianoamino y difluorometoxifenilo mediante reacciones de sustitución nucleofílica.
- Acoplamiento final con el grupo diclorofenilo para completar la molécula .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para (R)-BAY-598 no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica, asegurando alta pureza y rendimiento mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .
Análisis De Reacciones Químicas
Nucleophilic Substitution and Cyclization
- Core formation : The aminopyrazoline structure is synthesized via cyclization reactions starting from 2-amino-1-phenylethanones. A Mannich reaction with formaldehyde and piperidine precedes hydrazine monohydrate treatment to form the pyrazoline ring .
- Functionalization : Introduction of the cyanoamino and 3,4-dichlorophenyl groups occurs through nucleophilic substitution. Sodium hydride and potassium carbonate are used as bases, with dimethyl sulfoxide (DMSO) or acetonitrile as solvents at 80°C .
Coupling Reactions
- Final assembly : The dichlorophenyl group is coupled to the core via a carboximidamide linkage. This step employs diphenyl N-cyanocarbonimidate to install the cyanoamino group, followed by amidation with hydroxyacetamide derivatives .
Stability and Racemization
BAY-598 R-isomer demonstrates conditional stability:
Environmental Stability
Racemization is pH-dependent, with the R-isomer converting to the less active S-form under basic forcing conditions .
Key Reaction Pathways
- Mannich Reaction : Forms the pyrazoline scaffold via condensation of ketones, formaldehyde, and amines.
- Michael Addition/Thorpe–Ziegler Cyclization : Generates the dihydropyrano[2,3-c]pyrazole intermediate .
Byproduct Management
- Purification : Recrystallization and chromatographic techniques achieve >98% purity .
- Enantiomeric Separation : Chiral HPLC or supercritical fluid chromatography isolates the R-isomer from racemic mixtures .
Comparative Reactivity with Analogues
Compound | Key Reaction Differences | Selectivity for SMYD2 |
---|---|---|
This compound | Stable in vivo; racemizes only under basic conditions | >100-fold selectivity |
(S)-BAY-598 | Less active; forms via R-isomer racemization | Low activity |
AZ505 | Different core structure; no cyclization step | Moderate selectivity |
Reagents and Conditions Table
Step | Reagents/Conditions | Product |
---|---|---|
Pyrazoline core formation | Formaldehyde, piperidine, hydrazine monohydrate | Aminopyrazoline intermediate |
Cyanoamino installation | Diphenyl N-cyanocarbonimidate, DMF, 80°C | Cyanoamino-functionalized core |
Amide coupling | Hydroxyacetyl chloride, K₂CO₃, methanol | Final this compound |
Research Findings
- Stereochemical Integrity : The R-isomer retains configuration in physiological environments but racemizes in basic media, necessitating careful pH control during synthesis .
- Biological Impact : Despite racemization risks, the R-isomer maintains >100-fold selectivity for SMYD2 over other methyltransferases (IC₅₀ = 27 nM) .
- Synergistic Effects : Combined with doxorubicin, it reduces cancer cell viability by 60% in NSCLC models via p53K370 demethylation .
Aplicaciones Científicas De Investigación
Chemistry
- Studying Protein Methylation: BAY-598 is utilized to investigate the mechanisms underlying protein methylation processes. Researchers can use it to explore how methylation affects protein function and interactions.
- Enzyme Inhibition Studies: The compound serves as a model for developing new inhibitors targeting similar enzymes involved in epigenetic regulation.
Biology
- Role in Gene Expression: Research has shown that SMYD2 plays a significant role in regulating gene expression related to cell proliferation and survival. BAY-598 allows scientists to dissect these pathways further.
- Cellular Impact Studies: The compound has been used to assess its effects on various cancer cell lines, revealing its ability to enhance apoptotic responses when combined with chemotherapeutic agents like doxorubicin .
Medicine
- Cancer Therapeutics: Given its role in inhibiting SMYD2, BAY-598 is being explored as a potential therapeutic agent in cancer treatment. Studies have indicated that it can reduce tumor growth in xenograft models by decreasing p53K370 methylation levels .
- Combination Therapies: The compound shows promise in combination therapies, enhancing the effectiveness of existing chemotherapeutics by targeting epigenetic modifications that contribute to drug resistance.
Industry
- Drug Development: BAY-598 serves as a lead compound for developing new drugs that target epigenetic modifications. Its specificity for SMYD2 makes it an attractive candidate for further optimization and clinical development.
Case Studies
Several studies highlight the applications of BAY-598 R-isomer:
-
In Vitro Cancer Cell Line Studies:
- A study demonstrated that BAY-598 synergistically suppressed the viability and invasiveness of non-small cell lung cancer cells when used alongside doxorubicin. This indicates its potential role in enhancing chemotherapy efficacy.
- Xenograft Models:
- Biochemical Pathway Analysis:
Mecanismo De Acción
(R)-BAY-598 ejerce sus efectos uniéndose al sitio activo de SMYD2, inhibiendo así su actividad metiltransferasa. Esta inhibición evita la metilación de residuos de lisina en proteínas diana, lo que puede alterar la expresión genética y las funciones celulares. Los objetivos moleculares incluyen proteínas histonas y otras proteínas reguladoras implicadas en el control del ciclo celular y la apoptosis .
Compuestos similares:
- (S)-BAY-598: El enantiómero de (R)-BAY-598, que es menos activo contra SMYD2 .
- Otros inhibidores de SMYD2: Compuestos como AZ505 y LLY-507 también inhiben SMYD2 pero difieren en sus estructuras químicas y potencia .
Singularidad: (R)-BAY-598 es único debido a su alta selectividad y potencia para SMYD2, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de esta enzima en diversos contextos biológicos .
Comparación Con Compuestos Similares
Comparison with Similar SMYD2 Inhibitors
2.1. BAY-598 vs. LLY-507
Key Findings :
- BAY-598 and LLY-507 both target SMYD2 but differ in binding modes. BAY-598 occupies an adjacent hydrophobic pocket in Schistosoma mansoni Smp_000700, while LLY-507 mimics the human SMYD3 binding mode .
- Despite similar biochemical potency, BAY-598 lacks antiproliferative effects in cancer cells, suggesting off-target activity in LLY-507 or non-catalytic roles of SMYD2 .
2.2. BAY-598 vs. BAY-369 (Negative Control)
Parameter | BAY-598 | BAY-369 | References |
---|---|---|---|
SMYD2 Inhibition | IC50 = 27 nM | No activity | |
Anti-Schistosomal Activity | EC50 >25 μM (schistosomula) | Inactive |
Key Findings :
- BAY-369 serves as a negative control, confirming BAY-598's on-target effects in S. mansoni and cancer models .
2.3. BAY-598 vs. EPZ033294/EPZ032597
Key Findings :
- Both BAY-598 and EPZ inhibitors block SMYD2 activity without affecting cell proliferation, supporting the hypothesis that SMYD2’s role in cancer may involve non-catalytic functions .
Comparison with Non-SMYD2 Inhibitors
3.1. BAY-598 vs. GSK-J4 (JMJD3 Demethylase Inhibitor)
Key Findings :
- GSK-J4 outperforms BAY-598 in anti-schistosomal potency, likely due to stage-specific target expression .
Structural and Functional Insights
- Binding Mode : BAY-598’s 3,4-chlorophenyl group engages π-stacking with Smp_000700’s His554 and Tyr642, while its difluoromethoxy group interacts with the cofactor-binding channel . This differs from LLY-507, which occupies the lysine-binding site .
- Species Selectivity : BAY-598 inhibits S. mansoni Smp_000700 but lacks homologs in H. sapiens SMYD2, reducing off-target risks in humans .
Tables and Figures
- Table 1 : Comparative biochemical and cellular profiles of SMYD2 inhibitors.
- Figure 1 : Predicted binding modes of BAY-598 and LLY-507 in Smp_000700 (adapted from ).
References (Integrated from provided evidence).
Actividad Biológica
BAY-598 R-isomer is a selective inhibitor of the lysine methyltransferase SMYD2, which plays a crucial role in various biological processes, including gene expression and cancer progression. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound has demonstrated significant potency as an inhibitor of SMYD2, with an IC50 value of 27 nM in biochemical assays and 58 nM in cellular assays, showcasing over 100-fold selectivity for SMYD2 compared to other methyltransferases . The compound's selectivity and efficacy make it a valuable tool for studying the role of SMYD2 in cancer biology and therapeutic applications.
Target and Mode of Action
This compound acts as a competitive inhibitor at the substrate level and an uncompetitive inhibitor at the S-adenosyl methionine (SAM) binding site of SMYD2. This interaction prevents the methylation of specific lysine residues on target proteins, most notably p53K370, leading to altered transcriptional regulation .
Biochemical Pathways Affected
The inhibition of SMYD2 by BAY-598 results in decreased levels of p53K370 methylation, which is associated with enhanced DNA-binding activity and transcriptional regulation by p53. This alteration can impact cell cycle regulation and apoptosis, particularly in cancer cells.
Cellular Effects
This compound has been shown to significantly affect various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) models, it synergistically enhances the effects of doxorubicin, reducing cell viability and invasiveness . The compound's ability to decrease methylation levels in tumor cells has been validated in mouse xenograft models, indicating its potential for therapeutic applications in oncology .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound across different experimental settings:
- Cancer Cell Line Studies : In vitro experiments demonstrated that BAY-598 effectively reduces the viability of various cancer cell lines when used alone or in combination with chemotherapeutic agents like doxorubicin. The compound's IC50 values were consistently below 1 µM for these assays .
- In Vivo Efficacy : In mouse models, treatment with BAY-598 led to significant tumor growth inhibition compared to controls. This effect was attributed to its ability to lower p53K370 methylation levels, enhancing p53's tumor suppressor functions .
- Pharmacokinetics : The pharmacokinetic profile suggests that BAY-598 remains stable under physiological conditions but may undergo racemization under basic conditions. It is recommended that dosing above 100 mg/kg be monitored for free-drug exposure to correlate with pharmacological effects .
Comparative Analysis with Other Compounds
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 27 | >100-fold | Potent SMYD2 inhibitor; enhances doxorubicin effects |
(S)-BAY-598 | >500 | Low | Less active against SMYD2 compared to R-isomer |
AZ505 | Variable | Moderate | Another SMYD2 inhibitor with different structure |
LLY-507 | Variable | Moderate | Similar inhibition profile but less selective |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which BAY-598 inhibits SMYD2, and how is its selectivity validated experimentally?
BAY-598 acts as a peptide-competitive inhibitor of SMYD2, targeting its substrate-binding pocket. It inhibits p53K370 methylation with an IC50 of 27 nM (in vitro) and <1 μM (cellular) while showing >100-fold selectivity over other histone methyltransferases and non-epigenetic targets . Selectivity is validated via parallel enzymatic assays using recombinant SMYD2 and off-target enzymes (e.g., SMYD3, PAR1), with activity monitored via ³H-AdoMet incorporation and autoradiography . Negative controls like BAY-369 (inactive analog) confirm target specificity .
Q. How can researchers experimentally assess BAY-598’s cellular activity and downstream effects on histone methylation?
Cellular efficacy is tested using:
- MTT assays : PDAC cells (e.g., SW1990, MIA PaCa2) treated with BAY-598 (1–10 μM) for 72 hours to measure growth inhibition .
- H3K36me2 quantification : ELISA or Western blot analysis of histone extracts from treated cells or parasites (e.g., Schistosoma mansoni) incubated with BAY-598 (6.25–25 μM) for 72 hours .
- Proteomic profiling : Identification of novel SMYD2 substrates (e.g., AHNAK) via mass spectrometry after BAY-598 treatment .
Advanced Research Questions
Q. What structural insights explain BAY-598’s uncompetitive inhibition of SMYD2/AdoMet complexes?
Crystallographic studies reveal a methyl tetrel bond between BAY-598’s 3-chlorophenyl moiety and AdoMet’s methyl group in SMYD2. This interaction stabilizes the enzyme-substrate-inhibitor ternary complex, preventing AdoMet turnover. SAR analysis confirms the necessity of the chlorine atom for potency, as its removal reduces binding affinity . Kinetic assays (e.g., Lineweaver-Burk plots) confirm uncompetitive inhibition, where BAY-598 binds only to the SMYD2/AdoMet binary complex .
Q. Why does BAY-598 exhibit lower anti-schistosomal activity compared to LLY-507 despite similar SMYD2 inhibition?
Docking simulations show BAY-598 binds to a hydrophobic pocket adjacent to Smp_000700’s (schistosomal SMYD homolog) substrate-binding site, whereas LLY-507 adopts a binding mode analogous to human SMYD2. This difference reduces BAY-598’s ability to occupy the lysine-binding channel critical for methyltransferase activity in schistosomes. Experimental validation via H3K36me2 reduction assays (23% for BAY-598 vs. 25% for LLY-507) supports this mechanistic divergence .
Q. How can BAY-598 be leveraged to study SMYD2’s role in stress signaling and chemotherapy resistance?
In pancreatic ductal adenocarcinoma (PDAC), BAY-598 disrupts SMYD2-mediated methylation of stress-response proteins (e.g., MAPKAPK3, HSP90). Co-treatment with gemcitabine or doxorubicin synergistically reduces PDAC cell viability by blocking SMYD2-dependent survival pathways. Experimental protocols include:
- Clonogenic assays : Kras;p53 mutant PDAC cells treated with BAY-598 (5 μM) and gemcitabine (10 nM) for 9 days .
- Acute toxicity assays : SW1990 cells exposed to BAY-598 (2 μM) + doxorubicin (0.5 μM) for 48 hours .
Q. What methodological approaches are recommended for identifying novel SMYD2 substrates using BAY-598?
A proteomics workflow is recommended:
- Pull-down assays : SMYD2 immunoprecipitation from BAY-598-treated vs. control cell lysates.
- Methylation profiling : LC-MS/MS analysis of tryptic peptides to detect lysine methylation sites (e.g., AHNAK’s central repeated domain) .
- Knockdown validation : siRNA-mediated SMYD2 silencing to confirm substrate specificity .
Contradictions and Open Questions
- Binding mode inconsistencies : BAY-598’s differential activity in human vs. schistosomal SMYD homologs highlights context-dependent target engagement. Further SAR studies are needed to optimize cross-species efficacy .
- Isoform specificity : identifies BAY-598 as the S-isomer, but its stereochemical impact on SMYD2 inhibition remains uncharacterized. Comparative studies with the R-isomer (if available) are warranted.
Propiedades
IUPAC Name |
N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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